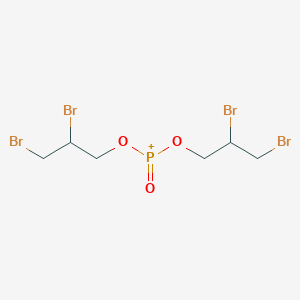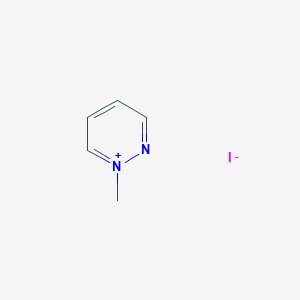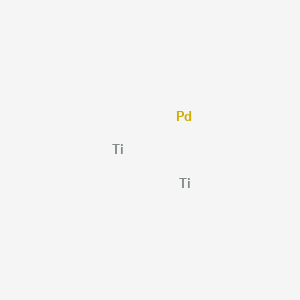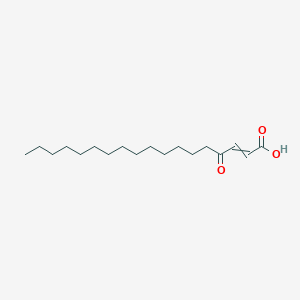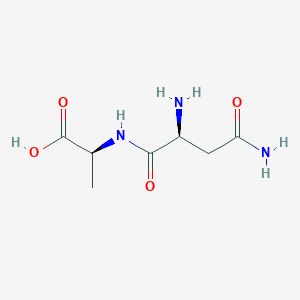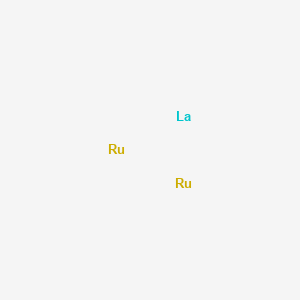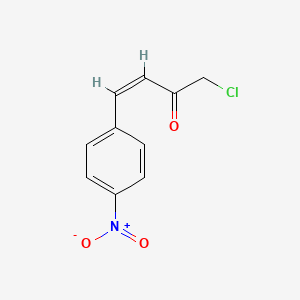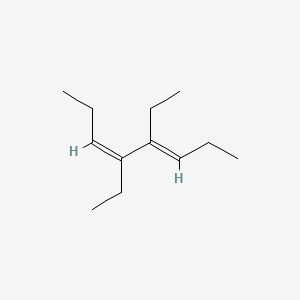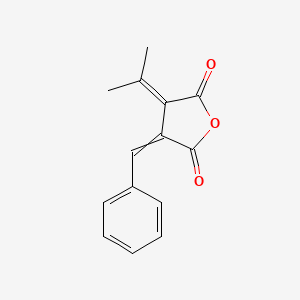
4-(4-Hydroxybutyl)-3-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxybutyl)-3-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxybutyl group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybutyl)-3-methoxyphenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybutyl bromide with 3-methoxyphenol under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxybutyl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
4-(4-Hydroxybutyl)-3-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which 4-(4-Hydroxybutyl)-3-methoxyphenol exerts its effects involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. It may also interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybutyl acrylate: Similar in structure but used primarily in polymer production.
4-Hydroxybutanoic acid: Known for its role as a neurotransmitter and its use in medical treatments.
Uniqueness
4-(4-Hydroxybutyl)-3-methoxyphenol is unique due to its combined hydroxybutyl and methoxy groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
13335-59-6 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
4-(4-hydroxybutyl)-3-methoxyphenol |
InChI |
InChI=1S/C11H16O3/c1-14-11-8-10(13)6-5-9(11)4-2-3-7-12/h5-6,8,12-13H,2-4,7H2,1H3 |
Clave InChI |
VBXMTRSRPZRSHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


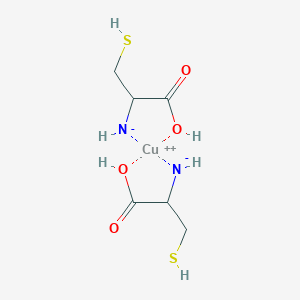
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
